tert-butyl 4-{2-cyano-3-[(3-fluorobenzyl)amino]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate
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Overview
Description
tert-butyl 4-{2-cyano-3-[(3-fluorobenzyl)amino]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate: is a complex organic compound that features a tetrahydro-1(2H)-pyrazinecarboxylate core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{2-cyano-3-[(3-fluorobenzyl)amino]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate typically involves multiple steps, starting from commercially available starting materials. One common approach involves the following steps:
Formation of the pyrazine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyano group: This step often involves a nucleophilic substitution reaction where a suitable leaving group is replaced by a cyano group.
Attachment of the fluorobenzyl group: This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Protection of the carboxylate group: The tert-butyl group is introduced to protect the carboxylate functionality during subsequent reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-{2-cyano-3-[(3-fluorobenzyl)amino]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution or halogens for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-{2-cyano-3-[(3-fluorobenzyl)amino]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorobenzyl groups can enhance binding affinity and specificity, while the pyrazine ring can facilitate interactions with biological macromolecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-{2-cyano-3-[(3-chlorobenzyl)amino]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate
- tert-butyl 4-{2-cyano-3-[(3-methylbenzyl)amino]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate
Uniqueness
The presence of the fluorobenzyl group in tert-butyl 4-{2-cyano-3-[(3-fluorobenzyl)amino]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate distinguishes it from similar compounds. Fluorine atoms can significantly alter the electronic properties and biological activity of the compound, making it potentially more effective in certain applications.
Properties
IUPAC Name |
tert-butyl 4-[2-cyano-3-[(3-fluorophenyl)methylamino]phenyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O2/c1-23(2,3)30-22(29)28-12-10-27(11-13-28)21-9-5-8-20(19(21)15-25)26-16-17-6-4-7-18(24)14-17/h4-9,14,26H,10-13,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQSZTUREPAJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2C#N)NCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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